3-Hydroxy-2-methylisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyridine ring. This compound is of interest in various scientific domains due to its potential biological activities and applications in medicinal chemistry.
3-Hydroxy-2-methylisonicotinic acid can be synthesized from various precursors, including isonicotinic acid derivatives. It is often produced through chemical reactions involving modifications to the isonicotinic acid structure, utilizing reagents such as hydroxylamine and various alkylating agents.
This compound falls under the category of organic compounds known as pyridine derivatives. It is classified as a hydroxy acid due to the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.
The synthesis of 3-hydroxy-2-methylisonicotinic acid can be achieved through several methods, including:
The synthesis typically involves:
The molecular formula for 3-hydroxy-2-methylisonicotinic acid is C₇H₈N₂O₃. The structure features:
3-Hydroxy-2-methylisonicotinic acid can participate in various chemical reactions, including:
These reactions often require specific conditions such as heat, catalysts (e.g., sulfuric acid), or solvents (e.g., methanol) to facilitate product formation and improve yields.
The mechanism of action for 3-hydroxy-2-methylisonicotinic acid largely depends on its biological targets. It may interact with various enzymes or receptors in biological systems:
Studies have indicated that similar compounds exhibit antimicrobial and anti-inflammatory properties, suggesting that 3-hydroxy-2-methylisonicotinic acid may also possess such activities.
Relevant analyses include:
3-Hydroxy-2-methylisonicotinic acid has several potential applications:
3-Hydroxy-2-methylisonicotinic acid serves as a critical chemical scaffold in the development of inhibitors targeting cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme responsible for converting cholesterol into 24S-hydroxycholesterol. This oxysterol represents the primary mechanism for cholesterol elimination from the central nervous system. The enzymatic product, 24S-hydroxycholesterol, facilitates NMDA receptor signaling and modulates synaptic plasticity but also contributes to neurotoxic pathways under conditions of neural hyperexcitation. Pharmacological inhibition of CH24H, exemplified by the advanced compound soticlestat (TAK-935/OV935), directly reduces brain 24S-hydroxycholesterol levels, thereby normalizing neuronal excitability and offering therapeutic potential for seizure disorders [3].
Soticlestat, whose molecular framework incorporates structural motifs related to 3-hydroxy-2-methylisonicotinic acid derivatives, demonstrates high target specificity and brain penetration. In vivo studies in mouse models, including CH24H-knockout controls, confirmed its precise binding to CH24H via autoradiography, with minimal off-target interactions. Biodistribution analyses revealed dramatically reduced brain concentrations in knockout mice (0.9 ± 0.3 ng/g) compared to wild-type (26.1 ± 0.8 ng/g) after intravenous administration, underscoring target-dependent accumulation. In amyloid precursor protein/presenilin 1 transgenic (APP/PS1-Tg) mice—a model exhibiting excitatory-inhibitory imbalance and premature mortality—soticlestat administration lowered brain 24S-hydroxycholesterol by ~50% and significantly reduced mortality rates. Microdialysis experiments further demonstrated its capacity to suppress potassium-evoked glutamate release in the hippocampus, establishing a direct link between CH24H inhibition and normalized neurotransmission [3].
Parameter | Observation | Model System |
---|---|---|
Target Binding Specificity | Saturated binding to CH24H; Absence in CH24H-KO brain slices | Mouse brain autoradiography |
Brain 24S-HC Reduction | ~50% decrease at effective therapeutic dose | APP/PS1-Tg mice |
Glutamate Modulation | Suppression of K⁺-evoked extracellular glutamate elevation | Hippocampal microdialysis |
Survival Benefit | Significant reduction in premature mortality | APP/PS1-Tg mice |
The pyridine core of 3-hydroxy-2-methylisonicotinic acid provides a versatile template for integration into bioactive heterocycles, particularly pyrazole hybrids. Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their favorable pharmacokinetic properties and capacity for multi-target engagement. Structural elaboration of 3-hydroxy-2-methylisonicotinic acid via side chain modifications or ring fusion has yielded compounds with enhanced potency against metabolic and neurological targets. For example, derivatives like 5-(2-carboxyvinyl)-3-hydroxy-2-methylisonicotinic acid (C₁₀H₉NO₅, MW 223.185 g/mol) exhibit optimized logP (0.9) and hydrogen bonding capacity (3 donors, 6 acceptors), factors critical for blood-brain barrier penetration and target engagement within the central nervous system [2].
These derivatives demonstrate broad applicability in enzyme inhibition strategies. In cancer therapeutics, pyrazole-based analogs function as tubulin polymerization inhibitors (e.g., combretastatin-pyrazole hybrids) or histone deacetylase (HDAC) inhibitors. Notably, 3-hydroxypyridin-2-thione derivatives—structurally convergent with 3-hydroxy-2-methylisonicotinic acid—show potent HDAC6/HDAC8 selectivity (IC₅₀ ~900 nM) while sparing HDAC1, attributable to differential active site topology accommodating the modified pyridine-thione zinc-binding group [6]. Such selectivity profiles are crucial for minimizing off-target toxicity while addressing pathologies linked to specific HDAC isoforms, such as neurodegenerative proteinopathies or hyperexcitability syndromes.
Systematic structural variations of 3-hydroxy-2-methylisonicotinic acid have delineated key determinants for biological activity:
Carboxylic Acid Bioisosteres: Replacement of the C4-carboxylic acid with vinyl carboxylic acid moieties—as in 5-(2-carboxyvinyl)-3-hydroxy-2-methylisonicotinic acid—enhances molecular flexibility and membrane permeability while retaining hydrogen-bonding capacity. This modification preserves engagement with polar residues in enzyme active sites (e.g., CH24H or HDACs) but improves logP profiles (experimental logP = 0.9) [2].
Linker Length Optimization: In HDAC inhibitors derived from 3-hydroxypyridin-2-thione, extending the methylene spacer between the heterocycle and the hydrophobic cap group significantly modulates potency. Pentamethylene linkers maximize HDAC6/HDAC8 inhibition (IC₅₀ ~900 nM), whereas shorter (n=2–3) or longer (n=6–7) chains reduce activity. Docking studies confirm that the five-carbon linker enables optimal π-stacking with Phe680 in HDAC6 while positioning the ZBG for zinc chelation [6].
Heterocyclic Fusion and Hybridization: Condensation of the pyridine ring with pyrazoles or triazoles generates bicyclic systems with improved target affinity and metabolic stability. For instance, introducing triazole rings into cap groups enhances HDAC8 selectivity by accessing hydrophobic sub-pockets adjacent to the catalytic site. Similarly, pyrazole-tetrazole hybrids exhibit dual α-amylase and glycation inhibitory activity, underscoring the scaffold’s adaptability to divergent therapeutic targets [7] [9].
Structural Modification | Biological Outcome | Mechanistic Insight |
---|---|---|
C4-Vinyl carboxylic acid extension | Enhanced BBB permeability; CH24H engagement | Balanced logP (0.9); H-bond donors/acceptors (3/6) |
Pentamethylene linker insertion | HDAC6/HDAC8 IC₅₀ ~900 nM; No HDAC1 inhibition | Optimal π-stacking with Phe680 in HDAC6 |
Triazole cap group incorporation | Increased HDAC8 selectivity | Access to hydrophobic sub-pockets near HDAC8 catalytic tunnel |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7